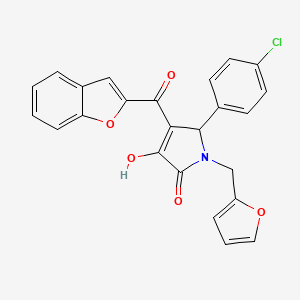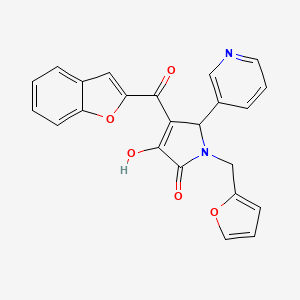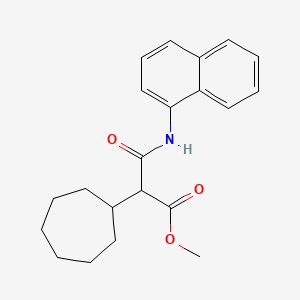![molecular formula C26H28N2O2S B4078571 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine](/img/structure/B4078571.png)
1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine
Vue d'ensemble
Description
1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine, also known as CM156, is a compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. It has been shown to induce apoptosis (cell death) in cancer cells, and to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine has been found to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, it has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In animal models of Alzheimer's disease, it has been found to reduce amyloid beta accumulation and improve cognitive function. In animal models of schizophrenia, it has been shown to reduce oxidative stress and improve behavioral symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for developing new cancer treatments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for treating brain diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain diseases.
Orientations Futures
There are many potential future directions for research on 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine. One direction is to further study its mechanism of action in order to better understand how it works and to design more effective treatments. Another direction is to test its efficacy in other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, there is potential for developing new derivatives of 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine that may have even greater potency and specificity for certain diseases.
Applications De Recherche Scientifique
1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been found to have potent anti-cancer activity in vitro and in vivo, and has shown promising results in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-29-23-14-13-22(19-24(23)30-2)26(31)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOWRIQSBSOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078493.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078499.png)
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B4078526.png)

![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4078539.png)

![2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4078548.png)
![3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4078553.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078560.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4078564.png)
![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B4078586.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078589.png)